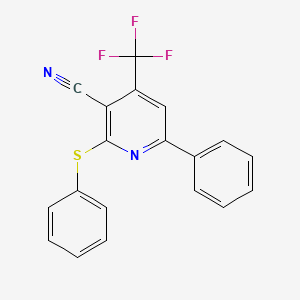

6-Phenyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Phenyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile (PFTN) is a synthetic compound with a wide range of applications in scientific research. It is a heterocyclic compound that contains both a nitrogen and a sulfur atom, making it an important tool for studying the interactions between these two elements. PFTN has been used in a variety of studies, including those related to the structure and function of proteins, enzymes, and nucleic acids. Additionally, it has been used to study the mechanisms of action of drugs and other compounds, as well as to investigate the biochemical and physiological effects of compounds.

Applications De Recherche Scientifique

Synthesis of Novel Compounds

Research involving 6-Phenyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile often focuses on the synthesis of new compounds. For instance, Uno et al. (1996) explored the trimerization of similar isocyanides, yielding novel dihydropyrimidine derivatives (Uno et al., 1996). Similarly, Behalo (2008) synthesized novel pyrido[2,3-d]pyrimidine systems starting from a related nicotinonitrile compound (Behalo, 2008).

Antimicrobial and Antiprotozoal Activities

Some research has focused on the antimicrobial properties of compounds derived from nicotinonitrile. For example, Zaki et al. (2004) studied compounds synthesized from a similar nicotinonitrile, investigating their effect on snail enzymes with potential implications in controlling mollusc populations (Zaki et al., 2004). Ismail et al. (2003) synthesized compounds from nicotinonitriles showing promising results against Trypanosoma and Plasmodium species, demonstrating potential antiprotozoal applications (Ismail et al., 2003).

Corrosion Inhibition

Research by Singh et al. (2016) revealed that certain nicotinonitriles, including compounds similar to 6-Phenyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile, can act as effective corrosion inhibitors for mild steel in acidic environments (Singh et al., 2016).

Luminescent Materials

Ahipa et al. (2014) synthesized a nicotinonitrile derivative with potential as a blue light-emitting material, highlighting the relevance of these compounds in photophysical studies and material science (Ahipa et al., 2014).

Photovoltaic Performance

In the realm of renewable energy, Hemavathi et al. (2019) utilized a nicotinonitrile derivative as a co-sensitizer dye in dye-sensitized solar cells (DSSCs), enhancing their efficiency and spectral coverage (Hemavathi et al., 2019).

Propriétés

IUPAC Name |

6-phenyl-2-phenylsulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11F3N2S/c20-19(21,22)16-11-17(13-7-3-1-4-8-13)24-18(15(16)12-23)25-14-9-5-2-6-10-14/h1-11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSANZJMVXNKKLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11F3N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Phenyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(Cyanomethyl)-2-[2-oxo-3,7-bis(trifluoromethyl)quinoxalin-1-yl]acetamide](/img/structure/B2466477.png)

![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2466486.png)

![(7-(3,4-Dimethylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl)(4-phenylpiperazin-1-yl)methanone](/img/structure/B2466488.png)

![1-(2,4-Dimethylphenyl)-5-[(2-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2466492.png)

![6-Ethoxy-1-[(4-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonylquinolin-4-one](/img/structure/B2466496.png)

![2-cyano-3-[3-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B2466497.png)

![2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2466500.png)